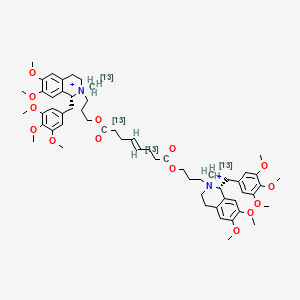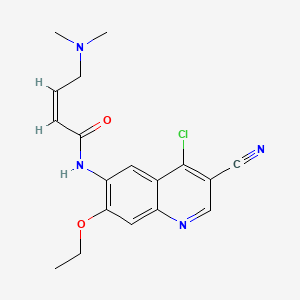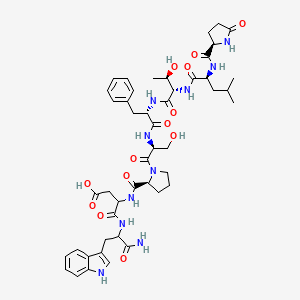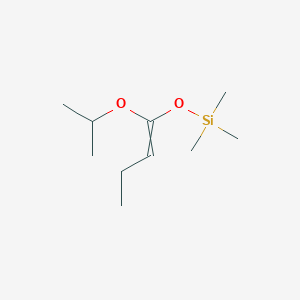
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is an organic compound characterized by the presence of a methylethoxy group and a trimethylsilyloxy group attached to a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl typically involves the reaction of a butyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Butyl derivative+Trimethylsilyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl can undergo various chemical reactions, including:
Oxidation: The methylethoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., thionyl chloride) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The methylethoxy group can participate in various chemical reactions, facilitating the formation of desired products.
相似化合物的比较
Similar Compounds
4-(1-Methylethoxy)butyl: Lacks the trimethylsilyloxy group, making it less versatile in certain reactions.
4-Trimethylsilyloxybutyl: Lacks the methylethoxy group, limiting its reactivity in specific applications.
4-(1-Methylethoxy)-4-hydroxybutyl: Contains a hydroxyl group instead of a trimethylsilyloxy group, affecting its chemical properties and reactivity.
Uniqueness
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is unique due to the presence of both the methylethoxy and trimethylsilyloxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H22O2Si |
|---|---|
分子量 |
202.37 g/mol |
IUPAC 名称 |
trimethyl(1-propan-2-yloxybut-1-enoxy)silane |
InChI |
InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3 |
InChI 键 |
UKHWCRFUXCDFDJ-UHFFFAOYSA-N |
规范 SMILES |
CCC=C(OC(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


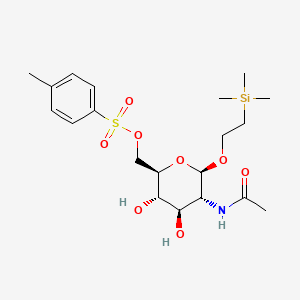
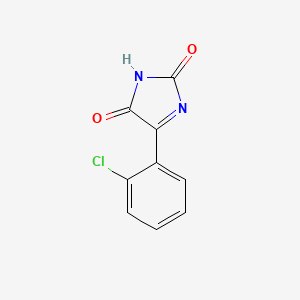
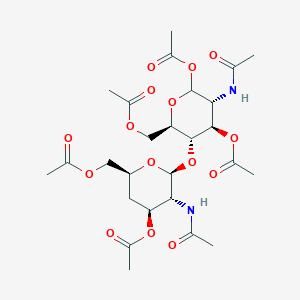
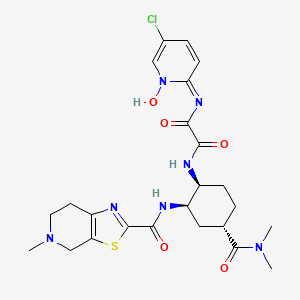
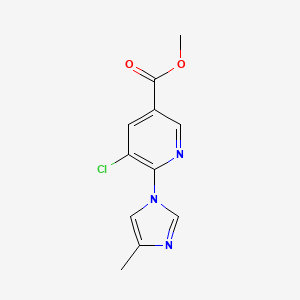
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
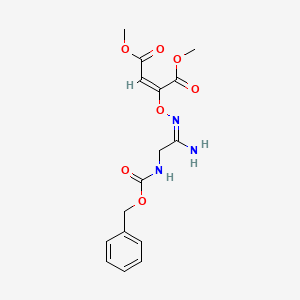
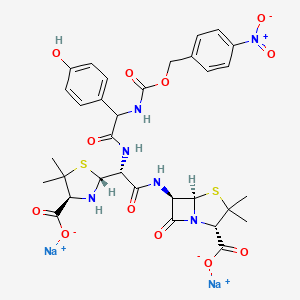
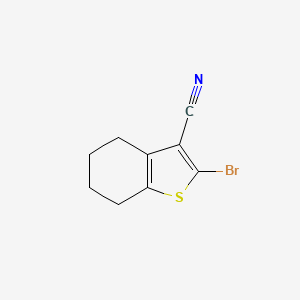
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
